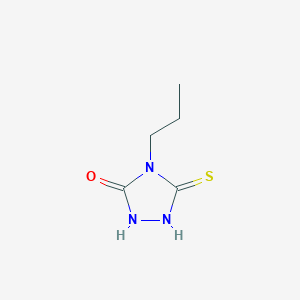

4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

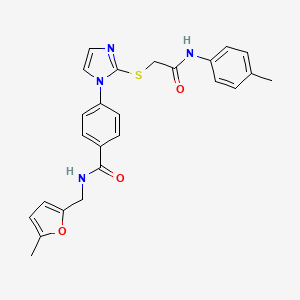

The compound "4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The 1,2,4-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be substituted with various functional groups to yield compounds with different physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under basic conditions or the reaction of isothiocyanates with hydrazides followed by cyclization and alkylation processes. For instance, a series of bis-triazolethiols were synthesized from isophthalic and terephthalic acid hydrazides, which were then alkylated with alkyl bromides to yield the desired products . Similarly, a solvent-free interaction between 5-cyano-1,2,4-triazines and triazol-3-amines led to the formation of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines, which were further transformed into pyridine derivatives under autoclave conditions .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed by X-ray diffraction studies. For example, the crystal structure of a related compound, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, was determined, revealing the presence of weak inter- and intramolecular hydrogen bonds and π-π interactions . The X-ray diffraction study also provides insights into the bond lengths and angles, which are crucial for understanding the conformation and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by the substituents on the triazole ring. For example, the presence of a sulfanyl group can lead to the formation of hydrogen bonds and other non-covalent interactions, which can affect the compound's chemical behavior . The triazole nitrogen atoms and the thione sulfur atom are often involved in bonding, as seen in molecular docking studies, which suggest potential biological activities such as anti-tuberculostic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. The FT-IR spectrum can provide information about the vibrational wavenumbers, which are used to assign the vibrational bands in the IR spectrum . NMR spectroscopy offers insights into the chemical environment of the protons and carbons in the molecule, as seen in the study of tautomerism in 1,2,4-triazoles . The molecular electrostatic potential (MEP) map from computational studies can indicate the regions of the molecule that are likely to undergo nucleophilic attack .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on a similar triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media. The compound showed high inhibition efficiencies, better performance in hydrochloric acid than in sulfuric acid, and its adsorption followed Langmuir's adsorption isotherm in both acids. This suggests that derivatives of 4H-1,2,4-triazole, like "4-propyl-5-sulfanyl-4H-1,2,4-triazol-3-ol", could have applications in protecting metals from corrosion in industrial processes (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activity

Another study focused on 1,4-disubstituted 1,2,3-triazoles with thioether and amide linkages, synthesized through a Cu(I)-catalyzed click reaction. These compounds exhibited broad-spectrum antimicrobial activity against various bacterial and fungal strains. This indicates that triazole derivatives, including those similar to "this compound", may hold potential for developing new antimicrobial agents (Kaushik et al., 2017).

Structural Characterization and Applications in Material Science

The structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole via single-crystal X-ray diffraction and a DFT computational study provides insights into the potential material science applications of triazole derivatives. The detailed analysis of molecular interactions suggests their use in designing nonlinear optical materials and magnetic properties, which could be extrapolated to "this compound" for similar purposes (Slyvka et al., 2022).

Propiedades

IUPAC Name |

4-propyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2-3H2,1H3,(H,6,9)(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCGODLOVBNJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)NNC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)

![N-(1-Cyanocyclohexyl)-2-[8-(dimethylamino)-3,4-dihydro-1H-2,7-naphthyridin-2-yl]acetamide](/img/structure/B2546121.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)